molecular formula C14H27IO2 B13333990 Ethyl 12-iodododecanoate

Ethyl 12-iodododecanoate

Cat. No.: B13333990
M. Wt: 354.27 g/mol
InChI Key: OYTDIAJQGZDVQT-UHFFFAOYSA-N
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Description

Ethyl 12-iodododecanoate is an organic compound belonging to the ester family It is characterized by the presence of an ethyl group attached to the ester functional group and a 12-carbon chain with an iodine atom at the 12th position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 12-iodododecanoate can be synthesized through the esterification of 12-iodododecanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of solid acid catalysts can also be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 12-iodododecanoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of 12-hydroxydodecanoate.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The ester can be oxidized to form carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Sodium hydroxide in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic medium.

Major Products

    Substitution: 12-hydroxydodecanoate.

    Reduction: 12-iodododecanol.

    Oxidation: 12-iodododecanoic acid.

Scientific Research Applications

Ethyl 12-iodododecanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems, particularly in lipid metabolism.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 12-iodododecanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes involved in lipid metabolism, altering their activity. The iodine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Ethyl 12-iodododecanoate can be compared with other similar compounds such as:

    Ethyl 12-bromododecanoate: Similar structure but with a bromine atom instead of iodine. It has different reactivity due to the difference in halogen size and electronegativity.

    Ethyl 12-chlorododecanoate: Contains a chlorine atom, which makes it less reactive compared to the iodine-containing compound.

    Ethyl 12-fluorododecanoate: Fluorine substitution leads to significantly different chemical properties due to the high electronegativity and small size of fluorine.

Properties

Molecular Formula

C14H27IO2

Molecular Weight

354.27 g/mol

IUPAC Name

ethyl 12-iodododecanoate

InChI

InChI=1S/C14H27IO2/c1-2-17-14(16)12-10-8-6-4-3-5-7-9-11-13-15/h2-13H2,1H3

InChI Key

OYTDIAJQGZDVQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCCCI

Origin of Product

United States

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